Perfluoropropanesulfonic acid

Übersicht

Beschreibung

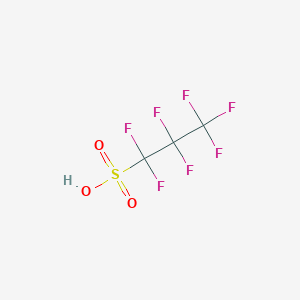

Perfluoropropanesulfonic acid is a perfluoroalkyl substance with a three-carbon fluorocarbon chain and a sulfonic acid functional groupThis compound has been utilized in the manufacturing process of aqueous film-forming foam, which is used for firefighting .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of perfluoropropanesulfonic acid typically involves the fluorination of hydrocarbon precursors. One common method is the electrochemical fluorination of propane sulfonic acid, where an electric current is passed through the compound in the presence of hydrogen fluoride, leading to the replacement of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the fluorinated compounds and to prevent the formation of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Perfluoropropanesulfonic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound is generally resistant to oxidation due to the strong carbon-fluorine bonds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. reduction reactions are less common for perfluorinated compounds.

Substitution: This reaction involves the replacement of one functional group with another. This compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and nucleophiles. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted this compound derivatives .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

PFPrS has found applications in several industrial sectors:

- Surfactants : PFPrS is used as a surfactant in various formulations due to its ability to reduce surface tension and enhance wetting properties.

- Aqueous Film-Forming Foam (AFFF) : It is incorporated into AFFFs for firefighting purposes, particularly in aviation and oil industries, where rapid extinguishing of flammable liquids is critical .

- Coatings : PFPrS is utilized in protective coatings for textiles and other materials, enhancing water and oil repellency .

Environmental Monitoring

Given the persistence of PFPrS in the environment, it has become a target for environmental monitoring:

- Water Contamination : Studies have detected PFPrS in wastewater influent and effluent across various regions, indicating its prevalence in municipal water systems .

- Soil Analysis : PFPrS is included in routine analyses for soil contamination, reflecting its widespread use and potential environmental impact .

Analytical Challenges

The detection and quantification of PFPrS present significant analytical challenges:

- High Polarity : The high polarity of PFPrS leads to low retention during traditional chromatographic methods, complicating its analysis in complex matrices like water and soil .

- Emerging Analytical Techniques : Advanced techniques such as high-resolution mass spectrometry (HRMS) and total oxidizable precursor (TOP) assays are being developed to improve the detection capabilities for PFPrS and other ultra-short-chain PFAS .

Health Implications

Research indicates that exposure to PFAS, including PFPrS, may pose health risks:

- Bioaccumulation Potential : Although studies suggest low bioaccumulation potential due to the compound's high polarity, concerns remain about its long-term effects on human health .

- Toxicity Studies : Emerging evidence suggests that some substitutes for longer-chain PFAS may exhibit similar or even greater toxicity than their predecessors, necessitating further investigation into the safety of compounds like PFPrS .

Case Study 1: Detection in Wastewater Treatment Plants

A study conducted in China analyzed the distribution of perfluoroalkyl substances (PFAS) in municipal wastewater treatment plants. Results indicated that PFPrS concentrations ranged from 0.05 to 7.5 ng/L in influent samples, highlighting its prevalence in urban wastewater systems .

Case Study 2: Environmental Fate Analysis

Research focusing on the environmental fate of ultra-short-chain PFAAs noted that PFPrS was frequently detected in precipitation samples from remote locations. This study emphasizes the compound's mobility and potential for widespread environmental distribution .

Wirkmechanismus

The mechanism of action of perfluoropropanesulfonic acid involves its interaction with various molecular targets and pathways. The strong carbon-fluorine bonds confer high stability and resistance to degradation, making it persistent in the environment. Its sulfonic acid group can interact with biological molecules, potentially leading to toxic effects. The exact molecular targets and pathways involved in its action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Perfluoropropanesulfonic acid can be compared with other similar compounds, such as:

Trifluoromethanesulfonic acid: A simpler perfluorosulfonic acid with a single carbon atom.

Perfluorooctanesulfonic acid: A longer-chain perfluorosulfonic acid with eight carbon atoms, known for its use in various industrial applications.

Perfluorobutanesulfonic acid: A four-carbon perfluorosulfonic acid used as a replacement for longer-chain PFAS compounds.

The uniqueness of this compound lies in its intermediate chain length, which provides a balance between stability and reactivity. This makes it suitable for specific applications where other perfluorosulfonic acids may not be as effective .

Biologische Aktivität

Perfluoropropanesulfonic acid (PFPrS), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its widespread environmental presence and potential biological effects. This article provides a comprehensive overview of the biological activity of PFPrS, including its toxicological profiles, environmental impact, and relevant case studies.

PFPrS is characterized by the chemical formula and is classified under short-chain perfluoroalkanesulfonic acids. Its structural properties contribute to its unique interactions within biological systems and the environment.

| Property | Value |

|---|---|

| Molecular Weight | 250.09 g/mol |

| CAS Number | 423-41-6 |

| Solubility | Highly soluble in water |

| Persistence | High |

In Vitro Studies

Recent research indicates that PFPrS exhibits significant toxicity towards various biological systems. In vitro studies have shown that PFPrS can disrupt cellular functions, particularly affecting:

- Lipid Metabolism : Alterations in lipid profiles have been observed, which may lead to metabolic disorders.

- Hepatic Function : Liver cells exposed to PFPrS demonstrate signs of toxicity, including cell death and altered enzyme activity.

- Endocrine Disruption : PFPrS has been implicated in disrupting hormone signaling pathways, potentially affecting reproductive health.

In Vivo Studies

In vivo studies further corroborate the findings from in vitro research. Animal models exposed to PFPrS have shown:

- Developmental Toxicity : Significant impacts on fetal development have been noted, including changes in growth patterns and organ development.

- Reproductive Effects : Alterations in gonadal function and hormone levels have been documented, indicating potential risks for reproductive health.

Epidemiological Evidence

Epidemiological studies have linked exposure to PFAS, including PFPrS, with various health outcomes. A study involving blood serum and urine samples collected from residents indicated significant correlations between PFAS concentrations in environmental samples (dust and drinking water) and serum levels in humans. This suggests that ingestion and dermal absorption are critical exposure pathways for PFPrS and related compounds .

Environmental Impact

PFPrS has been detected in various environmental matrices, including:

- Water Sources : Concentrations of PFPrS in municipal wastewater effluents range from 0.9 to 38 ng/L .

- Soil and Sediments : The compound's persistence raises concerns about bioaccumulation in terrestrial ecosystems.

Case Studies

- Indoor Environment Study : A study conducted in Indiana found that ultrashort- and short-chain PFAAs, including PFPrS, were prevalent in indoor dust and drinking water, highlighting potential exposure risks for residents .

- Aquatic Toxicity Assessment : Research assessing the acute toxicity of PFPrS on freshwater organisms revealed that it exhibits higher toxicity compared to longer-chain PFAAs, raising alarms about its ecological impact .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O3S/c4-1(5,2(6,7)8)3(9,10)14(11,12)13/h(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWQFDNGNOOMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)S(=O)(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7SO3H, C3HF7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870531 | |

| Record name | Perfluoropropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-41-6 | |

| Record name | Perfluoropropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.